C29H23BrN4O4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C29H23BrN4O4 is a complex organic molecule that contains bromine, nitrogen, oxygen, and carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C29H23BrN4O4 typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of bromine and nitrogen-containing reagents under controlled conditions to achieve the desired molecular structure . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
C29H23BrN4O4: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can lead to the formation of various substituted compounds .
Wissenschaftliche Forschungsanwendungen
C29H23BrN4O4: has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of C29H23BrN4O4 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to C29H23BrN4O4 include other bromine-containing organic molecules and nitrogen-containing heterocycles . Examples include:
Cyanogen bromide (BrCN): Known for its use in protein modification and synthesis of other compounds.
Brominated aromatic compounds: Used in various chemical reactions and industrial applications.
Uniqueness
This compound: is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its combination of bromine, nitrogen, and oxygen atoms allows for a wide range of chemical transformations and applications that may not be possible with other similar compounds .
Eigenschaften
Molekularformel |
C29H23BrN4O4 |
---|---|
Molekulargewicht |
571.4 g/mol |
IUPAC-Name |
(3aR,6aS)-5'-bromo-1-(1H-indol-3-ylmethyl)-5-(4-methoxyphenyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C29H23BrN4O4/c1-38-18-9-7-17(8-10-18)34-26(35)24-23(12-15-14-31-21-5-3-2-4-19(15)21)33-29(25(24)27(34)36)20-13-16(30)6-11-22(20)32-28(29)37/h2-11,13-14,23-25,31,33H,12H2,1H3,(H,32,37)/t23?,24-,25+,29?/m1/s1 |
InChI-Schlüssel |
HQODYDJRYVLUFU-SIAIGSQXSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)N2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)Br)NC4=O)NC3CC6=CNC7=CC=CC=C76 |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)Br)NC4=O)CC6=CNC7=CC=CC=C76 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.